Piericidin IT-143-B

Descripción general

Descripción

Piericidin IT-143-B is a member of the piericidin family of microbial metabolites . It is produced by the strain of Streptomyces sp.IT-143 . It has activity against individual gram-positive bacteria (Micrococcus gaminerae) and individual fungi (Aspergillus fumigatus). It is also cytotoxic to KB cells .

Synthesis Analysis

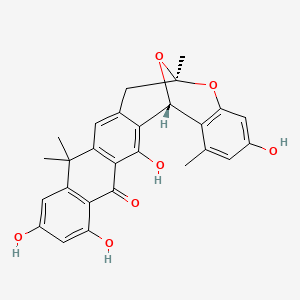

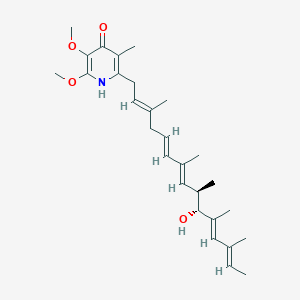

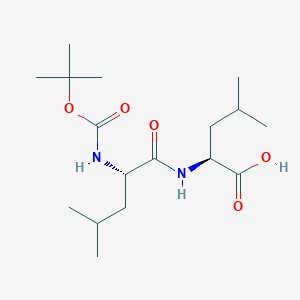

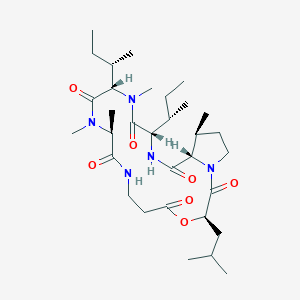

The piericidin family of microbial metabolites features a 4-pyridinol core linked with a methylated polyketide side chain . Total syntheses of the piericidins were developed using various synthetic strategies . The biosynthetic origin of this class has also been the subject of investigation .Molecular Structure Analysis

Piericidins consist of an α-pyridone ring linked to an unsaturated linear polyketide chain . They show high structural similarities to coenzyme Q . The structure of piericidin A was originally proposed on the basis of extensive degradation studies and analysis of the 1H NMR data .Chemical Reactions Analysis

Piericidins are important NADH-ubiquinone oxidoreductase (complex I) inhibitors in the mitochondrial electron transport chain . They act as coenzyme Q antagonists .Physical And Chemical Properties Analysis

Piericidin IT-143-B is a pale yellow oily matter . It is soluble in DMSO . It has a molecular formula of C28H41NO4 and a molecular weight of 455.63 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Piericidin IT-143-B exhibits potent antimicrobial effects against various microorganisms. Its inhibitory action is attributed to interference with electron transport in mitochondria, similar to its structural analogs Piericidin A (PA) and Piericidin B (PB) . Researchers have explored its potential as a novel antibiotic to combat drug-resistant human pathogens.

Anti-Tumor Properties

Studies suggest that Piericidin IT-143-B possesses anti-tumor activity. Its structural resemblance to coenzyme Q (ubiquinone) allows it to inhibit NADH dehydrogenase and Photosystem II, crucial components in cellular respiration and photosynthesis. This property makes it a promising candidate for developing anti-cancer agents .

Insecticidal Activity

Piericidins, including IT-143-B, have been investigated for their insecticidal properties. In particular, they exhibit strong inhibitory effects on electron transport within insect mitochondria. This makes them potential candidates for environmentally friendly insecticides .

Biosynthetic Pathway and Gene Clusters

Understanding the biosynthesis of Piericidin IT-143-B is essential for optimizing production. Researchers have identified gene clusters responsible for its synthesis. By unraveling the biosynthetic pathway, we can enhance yield and explore modifications for tailored derivatives .

Structural Insights

Detailed studies have revealed the chemical structure and physical properties of Piericidin IT-143-B. Its core consists of a 4-pyridinol skeleton with a methylated polyketide side chain. These insights aid in predicting its behavior and interactions .

Future Prospects

Given the rise of drug-resistant pathogens and cancer cases, Piericidin IT-143-B presents exciting possibilities. Researchers continue to investigate its potential applications, aiming to harness its unique properties for therapeutic purposes .

Mecanismo De Acción

Target of Action

Piericidin IT-143-B, like other members of the piericidin family, primarily targets the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This enzyme plays a crucial role in cellular respiration, facilitating the transfer of electrons from NADH to ubiquinone. By inhibiting this enzyme, piericidin IT-143-B disrupts the normal flow of electrons, affecting the production of ATP .

Biochemical Pathways

The primary biochemical pathway affected by Piericidin IT-143-B is the mitochondrial electron transport chain, specifically the first complex, complex I . By inhibiting the function of complex I, Piericidin IT-143-B disrupts the normal flow of electrons along the chain, which can lead to a decrease in the proton gradient across the mitochondrial membrane. This disruption can affect the synthesis of ATP, which relies on this gradient .

Pharmacokinetics

Given its structural similarity to coenzyme q, it may share some of its pharmacokinetic properties .

Result of Action

The primary result of Piericidin IT-143-B’s action is the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production . This can have a variety of downstream effects, depending on the cell type and physiological context. For example, in tumor cells, this disruption can lead to cell death .

Action Environment

The action of Piericidin IT-143-B can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs could potentially affect its efficacy or stability . Additionally, the specific physiological environment within the cell, such as the pH or the presence of other proteins, could also influence its action .

Safety and Hazards

Direcciones Futuras

With the increasing incidence of drug-resistant human pathogen strains and cancers, piericidins are likely to continue to attract attention as biological probes of important biosynthetic processes . They show potential value in cell biology studies and could provide clues for the development of either new potential antibiotics or anti-tumor agents .

Propiedades

IUPAC Name |

2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBZGOIMALIBKV-LCJGRIDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piericidin IT-143-B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)